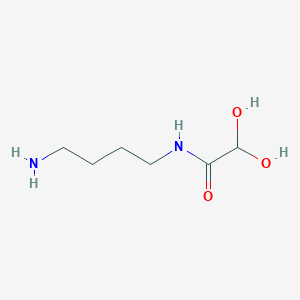
N-(4-Aminobutyl)-2,2-dihydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobutyl)-2,2-dihydroxyacetamide, also known as ADA, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural amino acid, L-threonine, and is a chelator of iron ions. ADA has a wide range of potential applications in the fields of medicine, biochemistry, and biotechnology. In
作用机制
The mechanism of action of N-(4-Aminobutyl)-2,2-dihydroxyacetamide is based on its ability to chelate iron ions. When N-(4-Aminobutyl)-2,2-dihydroxyacetamide binds to iron ions, it forms a complex that is stable and non-toxic. This complex can then be transported and stored safely within cells and tissues. N-(4-Aminobutyl)-2,2-dihydroxyacetamide has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
生化和生理效应
N-(4-Aminobutyl)-2,2-dihydroxyacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Aminobutyl)-2,2-dihydroxyacetamide can protect cells from oxidative stress, reduce inflammation, and promote cell survival. In vivo studies have shown that N-(4-Aminobutyl)-2,2-dihydroxyacetamide can protect against ischemic injury, improve insulin sensitivity, and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using N-(4-Aminobutyl)-2,2-dihydroxyacetamide in lab experiments is its ability to chelate iron ions. This makes it a useful tool for studying the role of iron in various biological processes. N-(4-Aminobutyl)-2,2-dihydroxyacetamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, N-(4-Aminobutyl)-2,2-dihydroxyacetamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, N-(4-Aminobutyl)-2,2-dihydroxyacetamide can bind to other metal ions besides iron, which can lead to non-specific effects.
未来方向
There are many potential future directions for research on N-(4-Aminobutyl)-2,2-dihydroxyacetamide. One area of interest is in the development of new therapeutic applications for N-(4-Aminobutyl)-2,2-dihydroxyacetamide. For example, N-(4-Aminobutyl)-2,2-dihydroxyacetamide may have potential as a treatment for iron overload disorders, such as hemochromatosis. Additionally, N-(4-Aminobutyl)-2,2-dihydroxyacetamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, which are associated with oxidative stress and inflammation. Another area of interest is in the development of new methods for delivering N-(4-Aminobutyl)-2,2-dihydroxyacetamide to cells and tissues. For example, N-(4-Aminobutyl)-2,2-dihydroxyacetamide nanoparticles may be a promising approach for targeted drug delivery. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(4-Aminobutyl)-2,2-dihydroxyacetamide, particularly in vivo.
合成方法
N-(4-Aminobutyl)-2,2-dihydroxyacetamide can be synthesized through a two-step process. First, L-threonine is converted into L-threonine-3,3-dimethyl ester. Then, the ester is reacted with 1,4-diaminobutane in the presence of sodium borohydride to produce N-(4-Aminobutyl)-2,2-dihydroxyacetamide. The yield of this synthesis method is generally high, and the purity of the final product can be easily controlled.
科学研究应用
N-(4-Aminobutyl)-2,2-dihydroxyacetamide has been used in a wide range of scientific research applications. One of the primary uses of N-(4-Aminobutyl)-2,2-dihydroxyacetamide is as a chelator of iron ions. Iron is an essential nutrient for many organisms, but it can also be toxic in high concentrations. N-(4-Aminobutyl)-2,2-dihydroxyacetamide can bind to iron ions and prevent them from causing damage to cells and tissues. N-(4-Aminobutyl)-2,2-dihydroxyacetamide has also been used as a tool to study the role of iron in various biological processes, such as oxygen transport and energy metabolism.
属性
CAS 编号 |
111880-62-7 |
|---|---|
产品名称 |
N-(4-Aminobutyl)-2,2-dihydroxyacetamide |
分子式 |
C6H14N2O3 |
分子量 |
162.19 g/mol |
IUPAC 名称 |
N-(4-aminobutyl)-2,2-dihydroxyacetamide |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-4-8-5(9)6(10)11/h6,10-11H,1-4,7H2,(H,8,9) |
InChI 键 |
VADXQRWCAWMBCF-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)C(O)O)CN |
规范 SMILES |
C(CCNC(=O)C(O)O)CN |
同义词 |
Acetamide, N-(4-aminobutyl)-2,2-dihydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



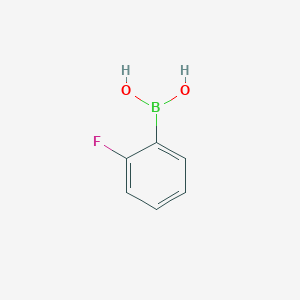
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
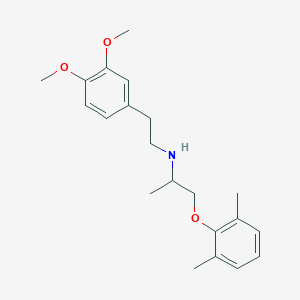
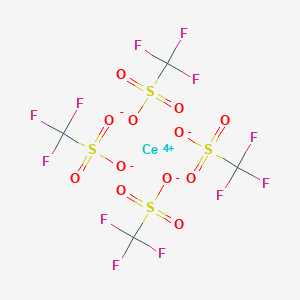
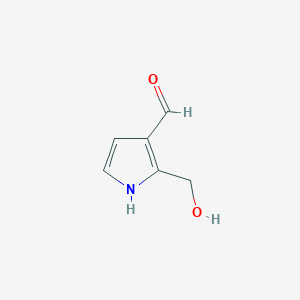
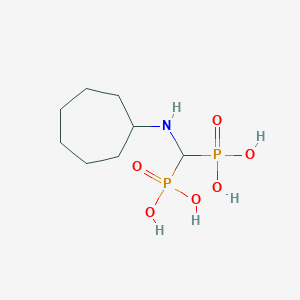
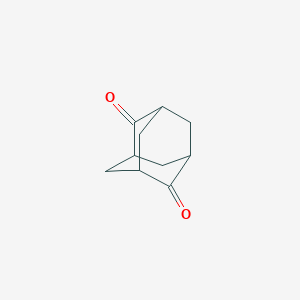
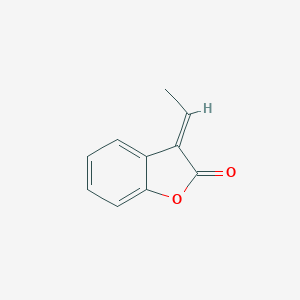
![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)
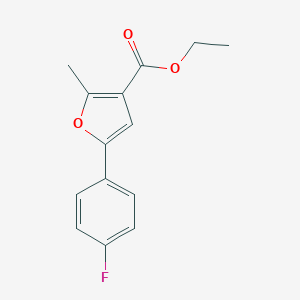
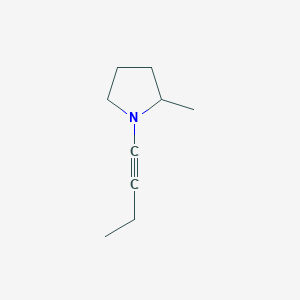
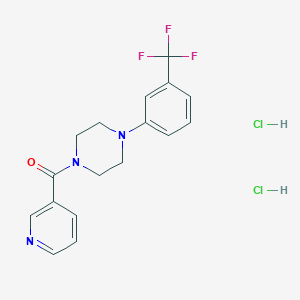
![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)